molecular formula C22H14N6O2 B339390 N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE

Cat. No.: B339390
M. Wt: 394.4 g/mol
InChI Key: BXTIBMIKTUCMTQ-UHFFFAOYSA-N
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Description

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure imparts specific physicochemical properties that make it valuable for research and practical applications.

Properties

Molecular Formula

C22H14N6O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[2-(benzotriazol-1-yl)-4,5-dicyanophenoxy]phenyl]acetamide

InChI

InChI=1S/C22H14N6O2/c1-14(29)25-17-6-8-18(9-7-17)30-22-11-16(13-24)15(12-23)10-21(22)28-20-5-3-2-4-19(20)26-27-28/h2-11H,1H3,(H,25,29)

InChI Key

BXTIBMIKTUCMTQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. The benzotriazole fragment can be synthesized from 1H-benzotriazole, which is readily available and inexpensive . The synthetic route often includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N1-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE involves its interaction with molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives, such as:

Uniqueness

N~1~-{4-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENOXY]PHENYL}ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the dicyanophenoxy group enhances its stability and potential for various applications compared to other benzotriazole derivatives .

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